Cetirizine Ethyl Ester

Descripción

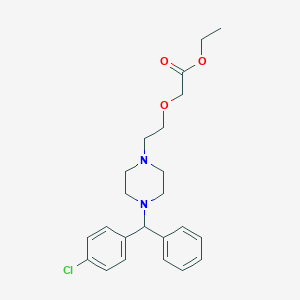

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClN2O3/c1-2-29-22(27)18-28-17-16-25-12-14-26(15-13-25)23(19-6-4-3-5-7-19)20-8-10-21(24)11-9-20/h3-11,23H,2,12-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHQTVRYHSZGQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431731 | |

| Record name | AGN-PC-0CEFEN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246870-46-2 | |

| Record name | (RS)-2-(2-(4-((4-Chlorophenyl)phenylmethyl)piperazin-1-yl)ethoxy)acetic acid ethyl ester oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246870462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AGN-PC-0CEFEN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 246870-46-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (RS)-2-(2-(4-((4-CHLOROPHENYL)PHENYLMETHYL)PIPERAZIN-1-YL)ETHOXY)ACETIC ACID ETHYL ESTER OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58Q9ZS6YEL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Cetirizine Ethyl Ester

Direct Esterification Routes of Cetirizine (B192768)

The most straightforward method for synthesizing Cetirizine Ethyl Ester is the direct esterification of cetirizine's carboxylic acid group with ethanol (B145695). This transformation is typically achieved under acidic conditions, following the principles of Fischer esterification. A patent describes a process where racemic cetirizine dihydrochloride (B599025) is dissolved in an alcohol, such as methanol (B129727), and refluxed in the presence of an acid catalyst to yield the corresponding ester. google.com

The acid-catalyzed esterification of cetirizine with ethanol proceeds via a nucleophilic acyl substitution mechanism. The process is initiated by the protonation of the carbonyl oxygen of cetirizine's carboxylic acid group by an acid catalyst, commonly sulfuric acid. smolecule.comgoogle.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol molecule.

The subsequent steps involve the formation of a tetrahedral intermediate, followed by proton transfer and the elimination of a water molecule to form the protonated ester. The final step is the deprotonation of the carbonyl oxygen, regenerating the acid catalyst and yielding Cetirizine Ethyl Ester. The reaction is reversible, and the equilibrium can be shifted towards the product by using an excess of ethanol or by removing water as it is formed.

The efficiency and purity of Cetirizine Ethyl Ester synthesis are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of catalyst, reaction temperature, and reaction time.

Strong mineral acids like sulfuric acid are effective catalysts for this reaction. smolecule.comgoogle.com The reaction is typically conducted under reflux conditions to ensure a sufficient reaction rate. smolecule.com For instance, a patented method specifies refluxing a mixture of cetirizine dihydrochloride in methanol with concentrated sulfuric acid for 10 hours to achieve the synthesis of the corresponding methyl ester. google.com The progress of the reaction can be monitored using techniques like Thin-Layer Chromatography (TLC) to determine the point of completion. ijsrset.com Controlling these parameters helps to maximize the yield of the desired ester while minimizing the formation of by-products and degradation, which is crucial for the purity of the final product. smolecule.com

Table 1: Exemplary Conditions for Direct Esterification of Cetirizine

| Reactant | Alcohol | Catalyst | Temperature | Duration | Reference |

|---|---|---|---|---|---|

| Cetirizine | Ethanol | Sulfuric Acid | Reflux | Until Completion | smolecule.com |

Following the synthesis, a multi-step purification process is necessary to isolate Cetirizine Ethyl Ester of high purity. The typical workflow involves quenching the reaction, followed by extraction and chromatographic purification.

After the reaction is complete, the mixture is often concentrated and then neutralized with a basic solution, such as saturated sodium hydrogen carbonate. google.com The ester is then extracted from the aqueous phase using an organic solvent like methylene (B1212753) chloride or ethyl acetate (B1210297). google.comnih.gov The combined organic phases are washed, dried, and the solvent is evaporated to yield the crude product. google.com

For final purification, techniques such as column chromatography or recrystallization are employed. smolecule.com Chromatography using a silica (B1680970) gel column with a solvent system like hexanes and ethyl acetate is an effective method for isolating the pure ester. acs.orgsci-hub.se The purity of the isolated Cetirizine Ethyl Ester can be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). synthinkchemicals.comijsrset.com

Alternative Synthetic Pathways and Intermediate Precursors

Beyond direct esterification, Cetirizine Ethyl Ester can be synthesized through multi-step pathways that utilize key precursors. These methods offer alternative strategies for production and can be advantageous in specific manufacturing contexts, such as in the synthesis of optically active enantiomers.

An alternative strategy involves the coupling of a piperazine-containing intermediate with a derivative of ethoxyacetic acid. One reported synthesis produces Cetirizine Ethyl Ester by reacting an alkylating ester with a specific piperazine (B1678402) precursor, (S)-20. researchgate.netresearchgate.net This pathway is part of a broader strategy for producing the enantiomerically pure form of cetirizine.

The synthesis begins with the preparation of the alkylating ester. For example, ethyl diazoacetate can be reacted with 2-bromoethanol (B42945) in the presence of a rhodium octanoate (B1194180) catalyst to produce the required bromo-ester intermediate. researchgate.netresearchgate.net This intermediate is then reacted with the piperazine derivative to yield Cetirizine Ethyl Ester. researchgate.netresearchgate.net Such methods highlight the modularity of cetirizine synthesis, where different fragments of the molecule are prepared separately and then combined.

Another approach involves the conversion of cetirizine into its acid chloride by reacting it with a reagent like thionyl chloride. sci-hub.se This highly reactive intermediate can then be readily reacted with various alcohols, including ethanol, to form the corresponding esters. sci-hub.se

Cetirizine Ethyl Ester can serve as a precursor or pro-drug, which is subsequently hydrolyzed to yield the active pharmaceutical ingredient, cetirizine. This hydrolysis step is a critical final stage in several synthetic routes for cetirizine. researchgate.net

The hydrolysis of the ester back to the carboxylic acid can be performed under either acidic or basic conditions. google.comacs.org For instance, the cetirizine methyl ester can be treated with aqueous hydrochloric acid to hydrolyze the ester and concurrently form the dihydrochloride salt of cetirizine. acs.org Alternatively, basic hydrolysis using reagents like sodium hydroxide (B78521) or potassium hydroxide in a solvent mixture such as methanol and water is also effective. google.com The reaction is typically carried out at temperatures ranging from 0°C to reflux, with 20 to 40°C being a preferred range for basic hydrolysis. google.com This conversion is crucial as it determines the final yield and purity of the active drug substance. researchgate.net

Table 2: Summary of Hydrolysis Conditions for Cetirizine Esters

| Ester Precursor | Hydrolysis Condition | Reagent | Temperature | Product | Reference |

|---|---|---|---|---|---|

| Cetirizine Methyl Ester | Acidic | Aqueous HCl | Not specified | Cetirizine Dihydrochloride | acs.org |

| Cetirizine Ethyl Ester | Acidic | Not specified | Not specified | (S)-(-)-1 Cetirizine Dihydrochloride | researchgate.net |

Formation of Cetirizine Ethyl Ester as a Process-Related Impurity

Mechanistic Studies of Impurity Generation During Cetirizine Manufacturing

The generation of Cetirizine Ethyl Ester during the manufacturing process is a direct result of an esterification reaction. This chemical process involves the carboxylic acid functional group of the Cetirizine molecule reacting with ethanol.

The primary mechanism is a Fischer-Speier esterification. This reaction is typically catalyzed by the presence of an acid. In the context of Cetirizine synthesis, acidic conditions can be intentionally introduced as part of a reaction step or can be present due to the nature of the reagents and intermediates used. The hydrochloride salt form of Cetirizine itself contributes to the acidic environment of the process stream.

The key factors influencing the rate of this impurity formation are:

Presence of Ethanol: Ethanol can be present in the reaction mixture for several reasons. It may be used as a reaction solvent or a co-solvent in various stages of the synthesis or purification. Furthermore, ethanol can be present as a residual solvent in one of the starting materials or intermediates.

Acidic Conditions: An acidic medium is a catalyst for the esterification reaction. The presence of acids significantly accelerates the rate at which Cetirizine Ethyl Ester is formed. Cetirizine hydrochloride is an acidic material, which can contribute to this process. researchgate.net

Temperature: Like most chemical reactions, the rate of esterification is temperature-dependent. Higher process temperatures can increase the kinetic energy of the molecules, leading to a higher frequency of effective collisions and thus, an accelerated rate of impurity formation. Kinetic studies on the esterification of cetirizine with other alcohols have shown that the reaction rate increases with temperature. nih.gov

Reaction Time: The longer the exposure of Cetirizine to ethanol in an acidic environment, the greater the potential for the formation of the ethyl ester impurity.

The reaction proceeds by the protonation of the carbonyl oxygen of the carboxylic acid group of Cetirizine, which makes the carbonyl carbon more electrophilic. A molecule of ethanol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and the ester is formed.

Control Strategies and Process Chemistry for Impurity Mitigation

The control of Cetirizine Ethyl Ester levels is a critical process parameter in the manufacturing of high-purity Cetirizine. The strategies to mitigate the formation of this impurity are centered around the careful control of the reaction conditions and the selection of appropriate materials and purification methods.

Solvent Selection and Control: The most direct strategy to prevent the formation of Cetirizine Ethyl Ester is to avoid the use of ethanol as a solvent, particularly in the final stages of the synthesis and purification where the Cetirizine molecule is present in its final form. The use of alternative, non-alcoholic solvents such as acetone, ethyl acetate, or toluene (B28343) for reaction and crystallization steps is a common approach. If the use of ethanol is unavoidable, strict controls on its concentration and the duration of its presence are necessary. Furthermore, raw materials should be tested for residual ethanol content.

pH Control: Maintaining the pH of the reaction mixture outside of the optimal range for acid-catalyzed esterification is an effective control measure. While the synthesis may require acidic steps, subsequent neutralization and careful pH adjustment before any steps involving potential exposure to ethanol can significantly reduce the rate of ester formation. Operating under neutral or slightly basic conditions where possible can inhibit the catalytic protonation of the carboxylic acid group.

Purification Techniques: Should the Cetirizine Ethyl Ester impurity be formed, effective purification methods are required to remove it from the final API. Recrystallization is a common technique used for the purification of Cetirizine. The selection of an appropriate recrystallization solvent system can be designed to ensure that the ethyl ester impurity remains in the mother liquor while the pure Cetirizine crystallizes out. The solubility difference between Cetirizine and its ethyl ester in various solvents is a key factor in developing an effective crystallization process.

The following table illustrates how different process parameters can be controlled to mitigate the formation of Cetirizine Ethyl Ester, based on established chemical principles.

| Process Parameter | Sub-optimal Condition (Higher Impurity Risk) | Optimal Condition (Lower Impurity Risk) | Rationale for Control |

|---|---|---|---|

| Solvent in Final Crystallization | Ethanol or Ethanol/Water mixtures | Non-alcoholic solvents (e.g., Acetone, Isopropanol, Ethyl Acetate) | Eliminates the primary reactant required for the esterification side reaction. |

| pH during Processing | Acidic (pH < 4) | Neutral to slightly basic (pH 6-8) | Reduces the catalytic effect of acid on the esterification reaction. |

| Process Temperature | Elevated (> 60°C) | Controlled, lower temperatures (e.g., 20-40°C) | Decreases the kinetic rate of the esterification reaction. |

| Raw Material Control | Use of reagents with unspecified or high residual ethanol | Strict testing and specification for low or no residual ethanol in all raw materials | Prevents the unintentional introduction of a key reactant for impurity formation. |

Analytical Characterization and Identification in Research

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the unequivocal confirmation of the molecular structure of Cetirizine (B192768) Ethyl Ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of Cetirizine Ethyl Ester. conicet.gov.ar Both ¹H NMR and ¹³C NMR are utilized to map the connectivity of atoms within the molecule. ijsrset.com In ¹H NMR analysis, the chemical shifts, integration, and splitting patterns of the proton signals provide detailed information about the different chemical environments of the hydrogen atoms. For instance, the presence of aromatic protons, the ethyl group protons, and the protons of the piperazine (B1678402) ring can be distinctly identified. ijsrset.comlgcstandards.com Similarly, ¹³C NMR provides data on the carbon skeleton of the molecule. ijsrset.com Certificates of analysis for reference standards of Cetirizine Ethyl Ester consistently confirm that the NMR data conform to its proposed structure. lgcstandards.comlgcstandards.com

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass Spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of Cetirizine Ethyl Ester, further confirming its identity. lgcstandards.com Techniques such as Electrospray Ionization (ESI) are commonly used. ijsrset.com The mass spectrum of Cetirizine Ethyl Ester typically shows a protonated molecular ion peak [M+H]⁺ that corresponds to its molecular weight. ijsrset.com For example, the molecular formula C₂₃H₂₉ClN₂O₃ gives a calculated molecular weight of approximately 416.94 g/mol . lgcstandards.comsynthinkchemicals.com Fragmentation analysis provides additional structural information. Common fragments observed for cetirizine and its derivatives include ions with m/z values of 201.0466 and 166.0774, which are consistent with the known fragmentation pathways of the cetirizine backbone. nih.govresearchgate.net

Chromatographic Methodologies for Purity Profiling and Quantification

Chromatographic techniques are fundamental for assessing the purity of Cetirizine Ethyl Ester and for quantifying it in various samples.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity assessment and quantification of Cetirizine Ethyl Ester. lgcstandards.comlgcstandards.com Reversed-phase HPLC methods are commonly developed and validated for this purpose. A typical method might utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like potassium phosphate) and an organic solvent (such as acetonitrile). nih.govresearchgate.net Detection is often carried out using a UV detector at a wavelength of around 230 nm. researchgate.net

Validation of these HPLC methods, in accordance with ICH guidelines, typically includes assessing parameters like linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netnih.gov For instance, a validated method for cetirizine analysis demonstrated linearity over a concentration range of 1-20 µg/mL with a high correlation coefficient (r² > 0.999). nih.gov The purity of Cetirizine Ethyl Ester reference standards is often reported to be greater than 95% as determined by HPLC. lgcstandards.comlgcstandards.com

| Parameter | Typical Value/Range | Reference |

| Column | C18 | nih.govresearchgate.net |

| Mobile Phase | Acetonitrile (B52724)/Phosphate Buffer | nih.govresearchgate.net |

| Detection Wavelength | 230 nm | researchgate.net |

| Purity | >95% | lgcstandards.comlgcstandards.com |

| Linearity (r²) | >0.999 | nih.gov |

| LOD | 0.2 µg/mL (for Cetirizine) | nih.gov |

| LOQ | 1 µg/mL (for Cetirizine) | nih.gov |

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC), particularly headspace GC, is a suitable technique for the analysis of volatile impurities that may be present in samples of Cetirizine Ethyl Ester. nih.govsigmaaldrich.com This is important for detecting residual solvents from the synthesis process. The method often involves derivatization of volatile components to enhance their detection by a mass spectrometer (GC-MS). nih.gov

Application in Pharmaceutical Quality Control and Reference Standard Development

Cetirizine Ethyl Ester plays a critical role in the quality control (QC) of Cetirizine drug products. It is recognized as Cetirizine Related Compound A by the United States Pharmacopeia (USP). synthinkchemicals.comsimsonpharma.comsigmaaldrich.com As a certified reference material (CRM), it provides a benchmark for pharmaceutical laboratories and manufacturers to ensure their products meet stringent regulatory standards. sigmaaldrich.com

The use of Cetirizine Ethyl Ester as a reference standard is vital for several analytical applications. synzeal.com It is employed in the development and validation of analytical methods, such as HPLC, which are used to assess the purity of Cetirizine. cleanchemlab.comsynzeal.com These methods are designed to separate and quantify Cetirizine from its related impurities, including the ethyl ester. researchgate.netshimadzu.com By using a well-characterized reference standard, the accuracy and reliability of these quality control tests are assured. cleanchemlab.comsynzeal.com

Furthermore, this reference standard is utilized in Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions to regulatory agencies like the FDA. synthinkchemicals.com Its availability allows for consistent and reproducible analytical testing during the commercial production of Cetirizine, ensuring that each batch of the drug meets the required quality specifications. synthinkchemicals.comcleanchemlab.comsynzeal.com The development of such reference standards is often done in accordance with ISO 17034 and ISO/IEC 17025, which ensures the quality and traceability of the material. sigmaaldrich.com

Table 2: Analytical Applications of Cetirizine Ethyl Ester

| Application | Description | Source |

|---|---|---|

| Method Development & Validation | Used to develop and validate analytical methods (e.g., HPLC) for impurity profiling. | cleanchemlab.comsynzeal.com |

| Quality Control (QC) | Employed as a reference standard in routine QC testing of Cetirizine drug substance and product. | synthinkchemicals.comcleanchemlab.com |

| Regulatory Submissions | Included in ANDA and DMF filings to demonstrate control over impurities. | synthinkchemicals.com |

| Stability Studies | Helps in identifying and quantifying impurities during forced degradation and stability testing of Cetirizine. | ijpcsonline.comnih.gov |

Pharmacological Profile and Bioactivity Investigations of Cetirizine Ethyl Ester

In Vitro Studies of Histamine (B1213489) H1 Receptor Antagonism

In vitro studies are crucial for determining a compound's direct interaction with its molecular target. For cetirizine (B192768) ethyl ester, these investigations have centered on its ability to antagonize the histamine H1 receptor. The mechanism of action involves selectively antagonizing peripheral H1 receptors, thereby inhibiting the effects of histamine. cymitquimica.com

Studies on isolated guinea pig tissues, a classic model for assessing H1 receptor antagonism, have been used to characterize the effects of cetirizine and its derivatives. nih.gov These studies measure the ability of the antagonist to inhibit histamine-induced muscle contractions. While specific data for the ethyl ester is not as prevalent as for the parent compound, the known high affinity of cetirizine for the H1 receptor provides a basis for its antagonist function. In such assays, the potency of an antagonist is often expressed as a pA2 value, which indicates the concentration of the antagonist required to produce a two-fold shift in the concentration-response curve of the agonist (histamine).

Comparative Pharmacodynamic Analysis with Cetirizine

Understanding the pharmacodynamic differences between cetirizine ethyl ester and cetirizine is essential for evaluating its potential therapeutic utility. The ethyl ester modification can influence properties like bioavailability, which may enhance its therapeutic efficacy. cymitquimica.com

Pharmacodynamic studies often involve measuring the inhibition of histamine-induced wheal and flare responses in animal models or human subjects. Cetirizine is known to be highly effective in inhibiting these cutaneous reactions. researchgate.net A study on hydroxyl and methyl ester analogs of levocetirizine (B1674955) (the active enantiomer of cetirizine) showed that these modifications led to a more rapid dissociation from the H1 receptor compared to the parent compound. nih.gov This suggests that esterification can alter the duration of action. While direct comparative data for the ethyl ester is limited in publicly available literature, the principle that esterification affects pharmacokinetics and pharmacodynamics is well-established. ymerdigital.comresearchgate.net

Exploration of Potential Anti-Inflammatory Properties

Beyond its primary antihistaminic action, cetirizine has demonstrated anti-inflammatory properties. researchgate.netnih.gov These effects are mediated through mechanisms independent of H1 receptor antagonism, such as the inhibition of leukocyte recruitment and activation. nih.gov Specifically, cetirizine has been shown to reduce the infiltration of inflammatory cells, including eosinophils, in allergic rhinitis. nih.govmanasalifesciences.com

Studies have shown that cetirizine can suppress the expression of macrophage migration inhibitory factor (MIF), a cytokine involved in inflammatory responses, and subsequently reduce the production of other inflammatory mediators like IL-8. nih.gov Given that cetirizine ethyl ester is a derivative of cetirizine, it is hypothesized to retain some of these anti-inflammatory capabilities. Research on cetirizine has shown it can significantly reduce eosinophilia and neutrophilia induced by allergens in mice. nih.gov This suggests a broad spectrum of action beyond simple H1 receptor blockade. nih.gov

Receptor Binding Affinity and Selectivity Profiling

The efficacy and safety of an antihistamine are largely determined by its binding affinity for the H1 receptor and its selectivity over other receptors. High affinity translates to potent antihistaminic effects, while high selectivity minimizes off-target side effects.

Cetirizine itself exhibits high affinity for the H1 receptor, with reported Ki values (an indicator of binding affinity) around 6 nM. nih.govwikipedia.org It is also highly selective, showing over 600-fold greater selectivity for the H1 receptor compared to a wide range of other receptors, including muscarinic, serotonergic, and adrenergic receptors. nih.govwikipedia.org This high selectivity is a key feature of second-generation antihistamines, contributing to their favorable side-effect profile. ymerdigital.com

A study on levocetirizine and its methyl ester analog provided insight into how esterification might affect receptor interaction. The methyl ester analog dissociated from the H1 receptor much more rapidly than levocetirizine, suggesting that the carboxylic acid group is crucial for the long dissociation time of the parent molecule. nih.gov This finding implies that cetirizine ethyl ester would likely have a different binding kinetic profile compared to cetirizine.

Table 1: Comparative H1 Receptor Binding Affinity

| Compound | H1 Receptor K_i (nM) |

|---|---|

| Cetirizine | 6 nih.gov |

| Levocetirizine | 3 nih.gov |

| Dextrocetirizine | 100 nih.gov |

K_i is the inhibition constant, representing the concentration of a drug that is required to occupy 50% of the receptors in vitro. A lower K_i value indicates a higher binding affinity.

Investigation of Blood-Brain Barrier Permeability and Sedation Potential

A defining characteristic of second-generation antihistamines is their limited ability to cross the blood-brain barrier (BBB), resulting in a lower potential for sedation compared to first-generation agents. nih.govresearchgate.net Cetirizine has minimal sedative effects because its chemical structure limits its passage across the BBB. ymerdigital.com

Pharmacokinetic and Metabolic Aspects of Cetirizine Ethyl Ester

Hydrolysis Kinetics of Cetirizine (B192768) Ethyl Ester to Cetirizine

The conversion of Cetirizine Ethyl Ester to its active form, cetirizine, is primarily achieved through hydrolysis, a chemical process where a water molecule cleaves the ester bond. researchgate.netymerdigital.com The rate of this hydrolysis is a critical factor in determining the onset and duration of the drug's therapeutic effect.

The pH of the surrounding environment significantly impacts the rate of ester hydrolysis. Generally, ester hydrolysis can be catalyzed by both acids and bases. chemrxiv.org In the context of drug delivery, the varying pH levels in the gastrointestinal tract can influence where and how quickly the prodrug is converted to its active form.

For instance, the acidic environment of the stomach may facilitate acid-catalyzed hydrolysis, while the more neutral to alkaline conditions of the small intestine would favor base-catalyzed hydrolysis. google.com Studies on similar compounds have shown that hydrolysis can occur under both acidic and basic conditions, though the rate may differ. nih.gov The stability of cetirizine itself has been shown to be pH-dependent, with degradation observed under acidic conditions. ijpcsonline.comresearchgate.net For example, cetirizine dihydrochloride (B599025) was found to be unstable in 2 M HCl. nih.gov The hydrolysis of Cetirizine Ethyl Ester is expected to follow second-order kinetics, being first-order with respect to both the ester and the hydroxide (B78521) ion concentration in alkaline conditions. chemrxiv.org

The table below illustrates the hypothetical influence of pH on the hydrolysis rate of Cetirizine Ethyl Ester, based on general principles of ester chemistry.

| pH Condition | Catalyst | Expected Relative Hydrolysis Rate |

|---|---|---|

| Strongly Acidic (e.g., pH 1-2) | H+ | Moderate to High |

| Weakly Acidic (e.g., pH 4-6) | H+ / Water | Low to Moderate |

| Neutral (e.g., pH 7) | Water | Low |

| Alkaline (e.g., pH 8-10) | OH- | High and increases with pH |

This table is illustrative and based on general chemical principles. Actual rates would need to be determined experimentally.

Temperature is another critical factor that influences the rate of chemical reactions, including ester hydrolysis and other degradation pathways. An increase in temperature generally leads to an increased reaction rate. nih.gov Kinetic studies on the formation of cetirizine esters from cetirizine and polyols (like sorbitol and glycerol) have demonstrated this temperature dependence. nih.govresearchgate.net In these studies, the formation of monoesters was observed even at 40°C, and the rate increased at 60°C and 80°C. nih.govresearchgate.net It was also noted that these esters were unstable and degraded, particularly at higher temperatures. nih.govresearchgate.net

The degradation of cetirizine itself under acidic and oxidative stress has been shown to follow pseudo-first-order kinetics and is temperature-dependent. For instance, the acidic degradation of cetirizine dihydrochloride was studied in the temperature range of 70-90°C, while oxidative degradation was studied between 50-80°C. nih.gov This suggests that the degradation of Cetirizine Ethyl Ester would also be significantly accelerated at elevated temperatures.

| Temperature (°C) | Expected Effect on Degradation Rate |

|---|---|

| 25 (Room Temperature) | Base rate |

| 40 | Noticeable increase |

| 60 | Significant increase |

| 80 | Rapid degradation |

This table illustrates the general trend of temperature effects on reaction rates.

In Vivo Biotransformation Pathways and Metabolite Identification

Once absorbed, Cetirizine Ethyl Ester is expected to undergo rapid hydrolysis by esterases present in the blood, liver, and other tissues to yield cetirizine and ethanol (B145695). uliege.betaylorandfrancis.com Cetirizine itself undergoes limited metabolism in humans. wikipedia.orghres.ca The primary metabolic pathway for cetirizine is oxidative O-dealkylation of the terminal carboxymethyl group, resulting in a metabolite with negligible antihistaminic activity. hres.canih.gov Studies with radiolabeled cetirizine have shown that a large proportion of the drug is excreted unchanged. wikipedia.org

While the metabolism of Cetirizine Ethyl Ester itself has not been extensively detailed in the available literature, it is presumed that after hydrolysis to cetirizine, it follows the same metabolic fate as cetirizine administered directly. wikipedia.orghres.ca

Absorption and Distribution Dynamics of Cetirizine Ethyl Ester and its Active Moiety

The ethyl ester modification in Cetirizine Ethyl Ester is intended to enhance its lipophilicity compared to the parent zwitterionic cetirizine, which could potentially increase its absorption across biological membranes. cymitquimica.comacs.org Following oral administration, Cetirizine Ethyl Ester would be absorbed from the gastrointestinal tract.

Once hydrolyzed to cetirizine, the active moiety is rapidly and extensively absorbed. wikipedia.orgpharmacompass.com Cetirizine reaches its maximum plasma concentration (Tmax) in about one hour. nih.govpharmacompass.com The bioavailability of oral cetirizine is high, estimated to be at least 70%. wikipedia.orgnih.gov

Cetirizine is highly bound to plasma proteins, primarily albumin, with a binding percentage of 88-96%. wikipedia.orgnih.gov Its volume of distribution is relatively low, estimated at 0.3 to 0.45 L/kg, which suggests limited distribution into tissues. wikipedia.orgacs.org

Excretion Pathways and Elimination Kinetics of Cetirizine Ethyl Ester and Related Compounds

The primary route of elimination for cetirizine and its metabolites is through the kidneys. drugbank.com Approximately 70-85% of an administered dose of cetirizine is excreted in the urine, with about 60% of that being the unchanged parent drug. wikipedia.orghres.ca A smaller portion, around 10-13%, is eliminated in the feces. wikipedia.orgdrugbank.com

The elimination half-life of cetirizine in healthy adults is approximately 8.3 hours. wikipedia.orgnih.gov The elimination of Cetirizine Ethyl Ester would be dependent on its rate of hydrolysis to cetirizine. Once converted, the elimination kinetics would be governed by the properties of cetirizine.

Role of Esterases and Other Enzyme Systems in Metabolism

Esterases are a broad class of enzymes that catalyze the hydrolysis of esters. taylorandfrancis.comnumberanalytics.com These enzymes are crucial for the activation of ester prodrugs like Cetirizine Ethyl Ester into their active carboxylic acid forms. ingentaconnect.com Carboxylesterases (CES), found in high concentrations in the liver, intestine, and blood, are likely the primary enzymes responsible for the hydrolysis of Cetirizine Ethyl Ester. taylorandfrancis.comingentaconnect.com There are different isoforms of CES, such as CES1 and CES2, which have different substrate specificities. ingentaconnect.com

Unlike many other antihistamines, cetirizine is not significantly metabolized by the cytochrome P450 (CYP450) enzyme system. wikipedia.org This is a significant advantage as it reduces the potential for drug-drug interactions with other medications that are substrates, inducers, or inhibitors of CYP450 enzymes. wikipedia.org The metabolism of cetirizine to its O-dealkylated metabolite is carried out by an unidentified enzyme or enzymes. drugbank.comnih.gov

Potential for Drug-Drug Interactions and Related Mechanisms

The potential for a drug to interact with other co-administered medications is a critical aspect of its pharmacological profile. For cetirizine ethyl ester, this potential is primarily dictated by two main factors: the bioconversion of the ester to the active cetirizine and the pharmacokinetic properties of cetirizine itself.

Once converted to cetirizine, the potential for drug-drug interactions is guided by the characteristics of the parent molecule. Cetirizine is known for its favorable drug-drug interaction profile, primarily because it undergoes minimal metabolism by the cytochrome P450 (CYP450) enzyme system. wikipedia.orgdrugbank.comresearchgate.net This significantly reduces the risk of interactions with drugs that are inhibitors or inducers of these common metabolic enzymes. wikipedia.org

Despite the low potential for CYP450-mediated interactions, other mechanisms can lead to drug-drug interactions with cetirizine.

Transporter-Mediated Interactions: Cetirizine has been identified as a substrate for P-glycoprotein (P-gp), an efflux transporter that plays a significant role in drug absorption and distribution. nih.govnih.govconsensus.app This opens the possibility for interactions with drugs that are P-gp inhibitors or inducers. For instance, co-administration with a P-gp inhibitor could potentially increase the plasma concentration of cetirizine. One study has suggested that cetirizine itself may act as a P-gp inhibitor, which could affect the transport of other P-gp substrate drugs. researchgate.netdrugbank.com

Renal Excretion Pathways: A significant portion of cetirizine is excreted unchanged in the urine through both glomerular filtration and active tubular secretion. wikipedia.orgdrugbank.comnih.gov Competition for these active renal secretion pathways can be a source of drug-drug interactions. A notable example is the reported interaction between cetirizine and pilsicainide, where competition for renal excretion via human multidrug resistance protein 1 (MDR1) and organic cation transporter 2 (OCT2) can lead to increased plasma levels of both drugs, particularly in patients with renal impairment. consensus.app

Interactions with NSAIDs: Studies have indicated potential pharmacokinetic interactions between cetirizine and some non-steroidal anti-inflammatory drugs (NSAIDs). consensus.app The availability of cetirizine can vary when taken with NSAIDs at different pH levels, and specific interactions, such as the formation of an insoluble salt with diclofenac, have been observed in aqueous solutions. consensus.app

The following table summarizes the known and potential drug-drug interaction mechanisms for cetirizine, which are relevant following the conversion of cetirizine ethyl ester.

| Interacting Drug/Class | Mechanism of Interaction | Potential Clinical Consequence |

| P-glycoprotein (P-gp) Inhibitors | Inhibition of P-gp mediated efflux of cetirizine. | Increased plasma concentrations of cetirizine. |

| P-glycoprotein (P-gp) Inducers | Induction of P-gp mediated efflux of cetirizine. | Decreased plasma concentrations and potential reduced efficacy of cetirizine. |

| Pilsicainide | Competition for renal excretion via MDR1 and OCT2. consensus.app | Elevated plasma concentrations of both drugs. consensus.app |

| Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) | Altered availability at different pH levels; potential for salt formation (e.g., with diclofenac). consensus.app | Variable effects on cetirizine's effectiveness and safety. consensus.app |

| Theophylline | A minor decrease in the clearance of cetirizine has been observed. drugs.com | A slight increase in cetirizine exposure. |

It is important to note that while the interaction profile of cetirizine is well-documented, specific clinical studies on drug-drug interactions involving cetirizine ethyl ester are not extensively reported in the scientific literature. The primary assumption is that once hydrolyzed, the resulting cetirizine will exhibit its known interaction profile. However, the ester prodrug itself could potentially have its own unique interactions before its conversion, for which data is currently lacking.

Cetirizine Ethyl Ester As a Prodrug Strategy in Drug Delivery

Rationale for Ester Prodrug Design to Modulate Pharmacokinetic Properties

The primary motivation for designing an ester prodrug like cetirizine (B192768) ethyl ester is to alter the pharmacokinetic profile of the parent drug, cetirizine. Cetirizine is a zwitterionic molecule at physiological pH, which can limit its passive diffusion across biological membranes. By converting the carboxylic acid group into an ethyl ester, the polarity of the molecule is reduced. This increased lipophilicity is intended to enhance its ability to cross cell membranes, potentially leading to improved absorption and distribution.

Ideal characteristics of an ester prodrug include being pharmacologically inactive, chemically stable, having good aqueous solubility and transcellular absorption, being resistant to premature hydrolysis before reaching the target site, and undergoing rapid and complete conversion to the active drug after absorption researchgate.net. The esterification of cetirizine to its ethyl ester form is a strategy aimed at achieving these properties. The molecular formula for Cetirizine Ethyl Ester is C23H29ClN2O3 smolecule.comnih.gov.

Development for Enhanced Oral Bioavailability and Sustained Release

While cetirizine itself has rapid absorption and good bioavailability, a prodrug approach could offer further enhancements drugbank.comnih.gov. The development of cetirizine ethyl ester is believed to be aimed at improving its oral bioavailability compared to the parent compound smolecule.com. The increased lipophilicity of the ester form could facilitate greater absorption from the gastrointestinal tract.

Furthermore, modifying the rate of hydrolysis of the ester linkage can be a strategy to achieve a sustained-release profile. A slower, controlled conversion to the active cetirizine could maintain therapeutic plasma concentrations for a longer duration, potentially reducing dosing frequency and improving patient compliance. While various drug delivery systems like lipid cubic systems have been explored for sustained delivery of antihistamines, the prodrug approach offers a molecule-based strategy for achieving similar goals nih.govacs.org.

Table 1: Pharmacokinetic Parameters of Cetirizine (Parent Drug)

| Parameter | Value | Reference |

| Time to Maximum Concentration (Tmax) | ~1 hour | drugbank.comfda.gov |

| Plasma Elimination Half-Life (t1/2) | ~8.3 hours | drugbank.comnih.govfda.gov |

| Mean Peak Plasma Concentration (Cmax) | ~311 ng/mL (after 10 mg daily for 10 days) | drugbank.com |

| Plasma Protein Binding | ~93% | nih.govfda.gov |

This table presents data for the active parent drug, cetirizine, as a reference for the desired pharmacokinetic modulation through the ethyl ester prodrug.

Strategies for Improved Drug Delivery Systems Utilizing Ester Linkages

The ester linkage in cetirizine ethyl ester is the key to its function as a prodrug. The in vivo hydrolysis of this ester is crucial for releasing the active cetirizine molecule smolecule.com. The rate of this hydrolysis can be influenced by physiological conditions such as pH and the presence of esterase enzymes in the blood and tissues smolecule.com.

This chemical feature can be exploited in designing advanced drug delivery systems. For instance, formulations could be developed to protect the ester from premature hydrolysis in the acidic environment of the stomach, ensuring it reaches the small intestine where absorption is more efficient. Research into the stability of cetirizine esters has shown that they can be unstable and degrade, particularly at higher temperatures, which is a critical consideration for formulation development researchgate.netnih.gov.

Evaluation of In Vivo Conversion Efficiency to Active Cetirizine

A critical aspect of any prodrug's success is its efficient and predictable conversion to the active parent drug in the body. The hydrolysis of cetirizine ethyl ester back to cetirizine is the essential activation step smolecule.com. The efficiency of this conversion determines the ultimate bioavailability of the active drug.

The evaluation of this in vivo conversion would involve pharmacokinetic studies in animal models and eventually in humans. These studies would measure the plasma concentrations of both the prodrug (cetirizine ethyl ester) and the active drug (cetirizine) over time after administration. The goal is to demonstrate that the prodrug is effectively absorbed and then rapidly and quantitatively converted to cetirizine, leading to therapeutic concentrations of the active moiety. Factors such as pH and temperature can influence the rate of this conversion smolecule.com.

Preclinical Assessment of Prodrug Efficacy and Safety

Before any clinical application, a thorough preclinical assessment of cetirizine ethyl ester would be required. This would involve both in vitro and in vivo studies to establish its efficacy and safety profile.

The efficacy would be tested in animal models of allergic reactions to confirm that the administration of the prodrug leads to the expected antihistaminic effects, which are a result of the in vivo release of cetirizine. It is noted that cetirizine ethyl ester is expected to exhibit antihistaminic activity similar to its parent compound by blocking H1 histamine (B1213489) receptors smolecule.com.

Safety assessment is equally critical. While cetirizine and its esters are suggested to have a favorable safety profile with potentially lower sedative effects than first-generation antihistamines, specific toxicological studies on the ethyl ester form are necessary smolecule.com. These studies would evaluate potential toxicity of the prodrug itself and its metabolites, including the ethyl alcohol released upon hydrolysis. According to aggregated GHS information, Cetirizine Ethyl Ester is classified as harmful if swallowed smolecule.comnih.gov.

Analytical Methodologies for Cetirizine Ethyl Ester and Degradants in Complex Matrices

Development and Validation of Quantitative Analytical Methods for Research Applications

For research and quality control, robust analytical methods are essential for the precise quantification of Cetirizine (B192768) Ethyl Ester. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique due to its versatility and sensitivity. medwinpublishers.cominternationalscholarsjournals.com

A typical HPLC method involves a reverse-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. internationalscholarsjournals.comannexpublishers.comnih.gov The pH of the mobile phase is a critical parameter that is often adjusted to achieve optimal separation. internationalscholarsjournals.comresearchgate.net Detection is commonly performed using a UV detector at a wavelength where Cetirizine Ethyl Ester exhibits maximum absorbance, such as 230 nm or 231 nm. internationalscholarsjournals.comnih.gov

Method validation is performed in accordance with regulatory guidelines to ensure the method is suitable for its intended purpose. Key validation parameters include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).

Table 1: Example of HPLC Method Parameters for Cetirizine Ethyl Ester Analysis

| Parameter | Condition |

| Column | C18 (250 x 4.6 mm, 5µ) |

| Mobile Phase | Acetonitrile : Buffer (pH adjusted) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| LOD | 0.1 to 0.8 ng/mL |

| LOQ | 0.3 to 2.7 ng/mL |

This table is a composite representation of typical HPLC parameters and may not reflect a single specific study.

Impurity Profiling and Stability-Indicating Analytical Methods

Impurity profiling is a critical aspect of pharmaceutical development, aimed at identifying and quantifying any unwanted substances in the drug product. medwinpublishers.comresearchgate.net Stability-indicating analytical methods are specifically designed to separate the active pharmaceutical ingredient (API) from its potential degradation products, thus providing a clear picture of the drug's stability over time and under various stress conditions. nih.govijapbc.com

Cetirizine Ethyl Ester can degrade under conditions of acid and base hydrolysis, oxidation, and heat. ijapbc.com A significant degradation pathway involves the esterification reaction between the carboxylic acid group of cetirizine and polyols like sorbitol and glycerol (B35011), which are common excipients in liquid oral formulations. researchgate.netnih.gov This reaction can lead to the formation of monoesters. nih.gov Studies have shown that at 40°C, a notable percentage of cetirizine can be converted to its ester form within a week. nih.gov

Forced degradation studies are conducted to intentionally degrade the drug substance under harsh conditions to identify potential degradation products and validate the stability-indicating nature of the analytical method. researchgate.netresearchgate.netnih.gov

Table 2: Common Degradants of Cetirizine and Related Compounds

| Impurity Name | Formation Pathway |

| Cetirizine EP Impurity B Ethyl Ester | Process-related impurity |

| Cetirizine N-oxide | Oxidation |

| Cetirizine Esters (e.g., with glycerol, sorbitol) | Reaction with excipients |

This table lists some known impurities and should not be considered exhaustive.

Hyphenated Techniques for Degradation Product Identification and Quantification (e.g., LC-MS, GC-MS)

To identify and quantify unknown degradation products, powerful hyphenated analytical techniques are employed. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools in this regard. medwinpublishers.commdpi.com

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.netconicet.gov.ar This technique is particularly useful for identifying non-volatile and thermally labile compounds. In the context of Cetirizine Ethyl Ester, LC-MS/MS (tandem mass spectrometry) can be used to elucidate the structures of degradation products by analyzing their fragmentation patterns. researchgate.netresearchgate.netnih.gov For instance, LC-MS has been instrumental in identifying the formation of cetirizine esters in the presence of polyol excipients. researchgate.net

GC-MS is suitable for the analysis of volatile and thermally stable compounds. mdpi.com While direct analysis of Cetirizine Ethyl Ester by GC-MS might require derivatization to increase its volatility, the technique can be valuable for identifying certain volatile degradants or impurities. researchgate.netojp.gov

The data obtained from these hyphenated techniques provide crucial information for understanding degradation mechanisms and for the structural elucidation of novel impurities. conicet.gov.ar

Table 3: Application of Hyphenated Techniques in Cetirizine Analysis

| Technique | Application | Findings |

| LC-MS/MS | Identification of degradation products in stressed samples. researchgate.netresearchgate.netnih.gov | Elucidation of cetirizine N-oxide structure; identification of ester formation with excipients. researchgate.netresearchgate.net |

| GC-MS | Analysis of volatile impurities and derivatized analytes. researchgate.net | Potential for identifying specific degradation products not amenable to LC-MS. researchgate.net |

Interferences from Excipients and Endogenous Compounds in Biological Samples

The analysis of Cetirizine Ethyl Ester in complex matrices such as pharmaceutical formulations and biological samples (e.g., blood, urine) is often complicated by the presence of interfering substances. researchgate.netnih.gov

In pharmaceutical formulations, excipients are a primary source of interference. researchgate.net As mentioned earlier, polyols like sorbitol and glycerol can react with cetirizine to form esters, which can co-elute with the parent drug or other impurities if the analytical method is not sufficiently specific. researchgate.netnih.gov Other excipients or their degradation products may also interfere with the analysis. scirp.org

When analyzing biological samples for pharmacokinetic or toxicological studies, endogenous compounds present in the matrix can cause significant interference. nih.gov Sample preparation techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are employed to remove these interferences and concentrate the analyte of interest before analysis. nih.gov The choice of extraction solvent and pH is critical to ensure efficient recovery of Cetirizine Ethyl Ester while minimizing the co-extraction of interfering substances. nih.gov For instance, a two-step liquid-liquid extraction procedure has been developed for the analysis of cetirizine enantiomers and parabens in liquid dosage forms. nih.gov

The development of highly selective and sensitive methods, often involving advanced sample preparation and chromatographic techniques, is essential to overcome these challenges and ensure the reliable quantification of Cetirizine Ethyl Ester in complex matrices. nih.govacs.org

Formulation and Stability Considerations in Cetirizine Ethyl Ester Research

Investigation of Ester Formation as a Degradation Pathway in Pharmaceutical Formulations

Reactions between the active drug substance and excipients are a significant concern during the formulation development process and throughout the storage of the final product. nih.gov For drugs like cetirizine (B192768) that possess a carboxylic acid moiety, there is a potential for esterification reactions with certain excipients. nih.govresearchgate.net This chemical interaction can lead to the formation of degradation products, such as cetirizine ethyl ester and other related esters, which may impact the product's quality and potency. sjf.edudrhothas.com

Cetirizine has been found to react readily with polyols, which are common excipients in oral solutions and drops. nih.gov The hydroxyl groups of polyalcohols like sorbitol and glycerol (B35011) can react with the carboxylic acid group of cetirizine to form monoesters. researchgate.netsjf.edu This esterification is a known drug-excipient incompatibility. sjf.edu

Marketed oral solutions of cetirizine often contain sorbitol and glycerol, and analyses of these products have confirmed the presence of cetirizine esters, ranging from 0.1% to 0.3% of the declared cetirizine content. nih.gov The reaction is not limited to polyols; other low-molecular-weight mono- and polyhydric alcohols such as ethanol (B145695), isopropanol, methanol (B129727), propylene glycol, mannitol, and xylitol can also undergo transesterification with cetirizine hydrochloride to form various ester-based impurities. researchgate.net

Table 1: Common Alcoholic Excipients Reactive with Cetirizine

| Excipient | Type | Potential Reaction Product |

|---|---|---|

| Sorbitol | Polyol | Cetirizine Sorbitol Monoester |

| Glycerol | Polyol | Cetirizine Glycerol Monoester |

| Ethanol | Alcohol | Cetirizine Ethyl Ester |

| Propylene Glycol | Alcohol | Cetirizine Propylene Glycol Ester |

| Mannitol | Sugar Alcohol | Cetirizine Mannitol Ester |

Kinetic studies have been performed to understand the rate of ester formation between cetirizine and polyols. nih.gov These studies revealed that the reaction can occur at relatively low temperatures. For instance, at 40°C, more than 1% of the cetirizine content in a model formulation was converted into a monoester within one week. nih.govresearchgate.net

The research, conducted at temperatures of 40, 60, and 80°C, also indicated that the formed esters are themselves unstable and can degrade, particularly at higher temperatures. nih.govresearchgate.net This suggests a complex degradation profile where the ester is an intermediate impurity. The degradation of cetirizine in acidic conditions has been shown to follow pseudo-first-order kinetics. nih.govijpcsonline.com

Table 2: Kinetic Data of Cetirizine Ester Formation in a Model Polyol Formulation

| Temperature | Time | Percentage of Cetirizine Converted to Monoester |

|---|

Impact of pH, Temperature, and Excipient Composition on Ester Stability

The stability of cetirizine and the rate of ester formation are significantly influenced by several factors, including temperature, pH, and the specific composition of the formulation.

Temperature: As demonstrated by kinetic studies, temperature is a critical factor. nih.gov Increased temperature accelerates the rate of ester formation. drhothas.comresearchgate.net Even a temperature as low as 40°C can lead to significant degradation over a short period. nih.govresearchgate.net This highlights the importance of controlled storage conditions for liquid cetirizine formulations.

pH: The pH of the formulation plays a crucial role. Cetirizine hydrochloride is acidic, with a pH of 1.2-1.8. researchgate.net While cetirizine is reported to be stable in alkaline conditions, it is unstable in acidic and neutral hydrolytic conditions. nih.govijpcsonline.com The pH can affect the ionization state of the carboxylic acid group, influencing its reactivity towards esterification. One study noted that the esterification reaction for xylitol, an excipient similar to sorbitol, was significant only at a pH above 6. researchgate.net In another study, neutralization of the acidic drug was shown to suppress degradation. sjf.edu

Excipient Composition: The choice and concentration of excipients are paramount. The presence of excipients with hydroxyl groups, particularly polyols like sorbitol and glycerol, is the primary driver for this degradation pathway. researchgate.netsjf.edu The chemical nature of the excipient and the drug-to-excipient ratio are key factors in drug degradation processes. drhothas.com Furthermore, reactive impurities within the excipients themselves can also contribute to the degradation of the active pharmaceutical ingredient. drhothas.com

Strategies for Mitigating Ester Degradation and Enhancing Product Shelf-Life

Understanding the factors that promote ester formation allows for the development of strategies to mitigate this degradation and improve the stability of cetirizine formulations.

Excipient Selection: The most direct strategy is the careful selection of excipients. Where possible, formulators should avoid or minimize the concentration of reactive alcoholic excipients like sorbitol and glycerol. Alternative, less reactive sweeteners or solubilizers could be considered. Thorough screening for drug-excipient compatibility is essential early in the development process. drhothas.com

pH Control: Optimizing and controlling the pH of the liquid formulation is another key strategy. Since cetirizine is more stable in alkaline conditions, adjusting the formulation to a suitable pH where the esterification reaction is minimized could enhance stability. nih.govijpcsonline.com The use of appropriate buffering systems can maintain the pH within a narrow, optimal range throughout the product's shelf-life.

Temperature Control: Strict control of temperature during manufacturing, shipping, and storage is crucial. Given that the reaction rate increases with temperature, maintaining storage at controlled room temperature or even refrigeration (if the formulation allows) can significantly slow down the degradation process. nih.gov

Use of Antioxidants: In some cases, degradation can be linked to oxidative processes, especially with excipients like polyethylene glycol (PEG) that can form peroxide impurities. researchgate.net The addition of antioxidants could potentially mitigate degradation pathways initiated by such reactive impurities.

Assessment of Drug-Excipient Compatibility in Novel Formulations

The potential for ester formation between cetirizine and alcoholic excipients underscores the necessity of comprehensive drug-excipient compatibility studies during the development of any new formulation. drhothas.com These studies are designed to detect potential chemical and physical interactions that could compromise the stability, efficacy, and safety of the final product.

Several analytical techniques are employed to identify and quantify these interactions:

High-Performance Liquid Chromatography (HPLC): This is a primary tool for separating and quantifying the parent drug and any degradation products, including esters. nih.gov Stability-indicating HPLC methods are developed to resolve the drug peak from all potential degradants. nih.govijpcsonline.com

Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS), mass spectrometry is essential for the identification of unknown impurities by determining their molecular weight and fragmentation patterns. researchgate.net This technique was used to identify the reaction products between cetirizine and polyols. researchgate.net

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Hot-Stage Microscopy (HSM) can be used to screen for potential interactions by analyzing changes in the thermal behavior of drug-excipient mixtures. sjf.edu

Thorough monitoring for unknown impurities during these compatibility studies is vital to prevent delays in product filings and ensure the development of a stable and reliable pharmaceutical product. drhothas.com

Advanced Research Applications and Future Directions

Cetirizine (B192768) Ethyl Ester as a Tool for Studying Histamine (B1213489) H1 Receptor Function and Signaling Pathways

Cetirizine is a highly selective antagonist of the histamine H1 receptor, making it a standard tool for investigating allergic reactions and the signaling pathways mediated by this receptor. biomedpharmajournal.org Cetirizine Ethyl Ester, as a direct precursor to cetirizine, offers a unique research tool to probe aspects of drug metabolism and transport in relation to H1 receptor interaction.

The esterification of the carboxylic acid group in cetirizine to form Cetirizine Ethyl Ester alters its physicochemical properties, such as lipophilicity and polarity. cymitquimica.comacs.org This modification allows researchers to study how changes in molecular structure affect a drug's ability to cross biological membranes and interact with metabolic enzymes before reaching the target H1 receptors. For instance, the development of radiolabeled ester prodrugs of H1 antagonists is an area of research aimed at creating tracers for imaging techniques like Positron Emission Tomography (PET). uliege.be Such tools can help visualize drug distribution and the activity of efflux pumps like P-glycoprotein, which limit the brain penetration of second-generation antihistamines. uliege.be By observing the conversion of the ester back to the active acid form, scientists can gain insights into the pharmacokinetics of this class of drugs at the tissue level.

Structural Basis for the Design and Development of Novel Antihistamines and Analogues

The relationship between hydroxyzine, its active metabolite cetirizine, and synthetic intermediates like Cetirizine Ethyl Ester provides a foundational model for modern drug design, particularly in the development of prodrugs. uliege.beresearchgate.net Cetirizine Ethyl Ester is a known intermediate in some synthetic pathways of cetirizine, where the ester is hydrolyzed in a final step to yield the active pharmaceutical ingredient. researchgate.netymerdigital.com

Potential in Translational Research for Enhanced Therapeutic Outcomes

Translational research aims to bridge the gap between discoveries in the laboratory and their application in clinical practice. Cetirizine Ethyl Ester holds notable potential in this area as a prodrug strategy to enhance therapeutic outcomes. researchgate.net A key challenge in drug development is ensuring that an active compound reaches its target in the body in sufficient concentrations. The ethyl ester modification of cetirizine may enhance its bioavailability, a concept that is a subject of ongoing investigation. cymitquimica.com

The conversion of a drug into an ester prodrug can improve its absorption from the gastrointestinal tract. researchgate.net In the case of Cetirizine Ethyl Ester, the molecule is designed to be converted back into the active cetirizine by enzymes in the body. researchgate.net Research into the efficiency of this conversion and the resulting pharmacokinetic profile is a key area of translational science. researchgate.net Optimizing this process could lead to more consistent drug levels in the bloodstream and potentially a more reliable therapeutic effect for patients suffering from conditions like allergic rhinitis and chronic urticaria. drugbank.com

Exploration of Non-Antihistaminic Pharmacological Activities

Beyond its primary function as an H1 receptor antagonist, cetirizine is known to possess anti-inflammatory properties. nih.govnih.gov These effects are attributed to its ability to inhibit the release of histamine and to reduce the migration of inflammatory cells like eosinophils during the secondary phase of an allergic response. researchgate.netnih.gov

An important avenue of research is to determine whether Cetirizine Ethyl Ester retains or modulates these non-antihistaminic activities. The change in chemical structure due to esterification could influence the compound's uptake by inflammatory cells or its interaction with molecular targets involved in inflammation. By comparing the anti-inflammatory effects of Cetirizine Ethyl Ester with those of cetirizine in preclinical models, researchers can explore new therapeutic possibilities. If the ester form demonstrates enhanced or unique anti-inflammatory properties, it could become a candidate for development as a specialized treatment for inflammatory skin conditions or other disorders where inflammation plays a key role. researchgate.net

Emerging Research Areas for Cetirizine Ethyl Ester and its Related Compounds

The study of Cetirizine Ethyl Ester and related compounds is moving into several exciting new directions, driven by advances in drug delivery, synthetic chemistry, and medical imaging.

One major emerging area is the use of ester prodrugs in sophisticated drug delivery systems. This includes the design of nanoparticles or other carriers that can deliver Cetirizine Ethyl Ester to specific sites in the body. The prodrug could then be released and converted to active cetirizine by local enzymes, concentrating its therapeutic action at the site of allergic inflammation while minimizing systemic exposure.

Another frontier is the development of novel, more efficient, and environmentally friendly methods for synthesizing cetirizine and its intermediates. researchgate.net This "green chemistry" approach aims to reduce waste and improve the purity and yield of the final product. researchgate.net

Furthermore, building on the concepts used in preclinical imaging, there is potential to develop advanced PET tracers from ester prodrugs of antihistamines. uliege.be These tools could be used in clinical research to study drug behavior in humans, providing invaluable data on how factors like disease state or genetic variations in metabolic enzymes affect a drug's efficacy and safety profile.

Q & A

Q. What synthetic routes are available for preparing cetirizine ethyl ester, and how can structural purity be validated?

Cetirizine ethyl ester is synthesized via esterification of cetirizine carboxylic acid using ethanol under acidic or enzymatic catalysis. A key intermediate in cetirizine synthesis (see Scheme 52 in ref. 402) involves reacting 4-chlorobenzhydryl chloride with ethyl piperazine-1-carboxylate, followed by hydrolysis and esterification steps . Structural validation requires nuclear magnetic resonance (NMR) for functional group identification (e.g., ethyl ester peaks at δ 1.2–1.4 ppm for CH₃ and δ 4.1–4.3 ppm for CH₂) and mass spectrometry (MS) for molecular weight confirmation (expected m/z: 437.3 for [M+H]⁺). Purity can be assessed via reverse-phase HPLC with UV detection at 240 nm, using a C18 column and a mobile phase of acetonitrile:ammonium acetate buffer (pH 4.5) .

Q. How can chromatographic methods differentiate cetirizine ethyl ester from structurally similar impurities?

Optimized HPLC methods for cetirizine derivatives often employ Zorbax SB-Cyanopropyl or C18 columns with mobile phases adjusted for pH (3.5–5.0) and ion strength (10–50 mM ammonium acetate). For example, resolution between cetirizine ethyl ester and its methyl ester analogue (Levocetirizine Impurity I) is achieved by varying the acetonitrile percentage (e.g., 45–55% v/v) and flow rate (1.0–1.5 mL/min). Retention time shifts and peak symmetry analysis help distinguish degradation products, such as hydrolyzed carboxylic acid forms .

Advanced Research Questions

Q. What experimental design strategies optimize the synthesis and analysis of cetirizine ethyl ester?

Central composite design (CCD) and full factorial designs are effective for optimizing reaction parameters. For example, a 2³ factorial design can evaluate the effects of pH (A), ion strength (B), and acetonitrile percentage (C) on chromatographic resolution (response variable). Response surface methodology (RSM) identifies optimal conditions, such as pH 4.2, 30 mM ammonium acetate, and 50% acetonitrile, to maximize yield and minimize co-elution of impurities . Kinetic studies using Novozym® 435 lipase in non-aqueous media can further refine esterification efficiency under varying temperature (25–45°C) and substrate molar ratios .

Q. How do degradation pathways of cetirizine ethyl ester vary under stress conditions, and what analytical tools resolve contradictory stability data?

Forced degradation studies reveal cetirizine ethyl ester is stable in acidic conditions but degrades under oxidation (H₂O₂), alkaline hydrolysis (0.1 M NaOH), and UV light. Conflicting data on thermal stability (e.g., 60°C vs. 80°C) may arise from matrix effects in dosage forms. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies degradation products, such as cetirizine carboxylic acid (m/z 389.2) and hydroxylated derivatives. Discrepancies in degradation kinetics can be resolved using Arrhenius modeling to extrapolate shelf-life under ambient conditions .

Q. What role does cetirizine ethyl ester play in impurity profiling, and how is it quantified in pharmaceutical formulations?

As a process-related impurity (USP Reference Standard: Cetirizine Related Compound A), cetirizine ethyl ester is monitored using stability-indicating HPLC methods. Calibration curves (1–100 µg/mL) are constructed with cetirizine ethyl ester dihydrochloride (CAS 83881-46-3) as the reference standard. Method validation parameters include linearity (R² > 0.999), precision (%RSD < 2.0), and recovery (98–102%) in tablet formulations. Disintegration studies (e.g., 30-min ultrasonication in 60% acetonitrile) ensure complete extraction without inducing degradation .

Methodological Notes

- Synthesis Optimization : Use design-of-experiment (DoE) software (e.g., Design Expert) to model interactions between variables like catalyst concentration and reaction time .

- Degradation Analysis : Combine accelerated stability testing (40°C/75% RH for 6 months) with high-resolution MS to trace degradation pathways .

- Chromatographic Validation : Adhere to ICH Q2(R1) guidelines for LOD (0.1 µg/mL) and LOQ (0.3 µg/mL) determination using signal-to-noise ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.